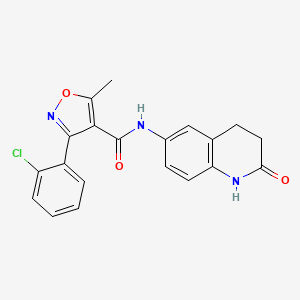
6-Chloro-3-phenyl-1-benzothiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-3-phenyl-1-benzothiophene is a chemical compound with the molecular formula C14H9ClS . It is a derivative of benzothiophene, an aromatic organic compound with a molecular formula C8H6S . Benzothiophene has an odor similar to naphthalene (mothballs) and occurs naturally as a constituent of petroleum-related deposits such as lignite tar .
Synthesis Analysis
The synthesis of benzothiophene derivatives, including this compound, often involves coupling reactions and electrophilic cyclization reactions . For example, one method involves the reaction of an alkyne-substituted 2-bromobenzene with either sodium sulfide or potassium sulfide to form benzothiophene with an alkyl substitution at position 2 .Molecular Structure Analysis
The molecular structure of this compound is characterized by a benzothiophene core with a chlorine atom at the 6-position and a phenyl group at the 3-position . The benzothiophene core itself is a fused ring system consisting of a benzene ring and a thiophene ring .Scientific Research Applications
Environmental Monitoring and Health Impact Studies
Research on similar chemical substances primarily focuses on understanding their presence in the environment and potential health impacts. For example, studies on the human urinary excretion of non-persistent environmental chemicals provide insights into human exposure to a wide range of industrial chemicals, including plasticizers, antimicrobial preservatives, and UV-screeners, highlighting the widespread exposure and potential health implications of such substances (Frederiksen et al., 2014).
Occupational Exposure and Biomonitoring
Occupational exposure studies, such as those examining the exposure of workers to benzene and its metabolites, are critical for understanding the health risks associated with working in environments where hazardous substances are present. These studies often involve biomonitoring to assess the levels of exposure and the effectiveness of protective measures (Ghittori et al., 1995).
Future Directions
Benzothiophene derivatives, including 6-Chloro-3-phenyl-1-benzothiophene, have potential applications in medicinal chemistry. They have been used in the design and synthesis of potential anticancer agents . Future research could focus on further exploring the biological activities of these compounds and optimizing their structures for enhanced efficacy .
Mechanism of Action
Target of Action
Benzothiophene derivatives have been utilized as anticancer agents , suggesting that their targets may be involved in cell proliferation and survival pathways.
Mode of Action
For instance, some benzothiophene derivatives have shown anti-tumor activities , implying they may inhibit cell proliferation or induce apoptosis in cancer cells.
Biochemical Pathways
Given the anti-tumor activities of some benzothiophene derivatives , it can be inferred that this compound may influence pathways related to cell cycle regulation, apoptosis, and DNA repair.
Pharmacokinetics
The compound’s molecular weight is 24473926 , which is within the optimal range for oral bioavailability in drug design
Result of Action
Based on the known activities of benzothiophene derivatives, it can be speculated that this compound may induce changes in cell proliferation and survival, potentially leading to anti-tumor effects .
Biochemical Analysis
Biochemical Properties
Thiophene derivatives are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Thiophene derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Thiophene derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
properties
IUPAC Name |
6-chloro-3-phenyl-1-benzothiophene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClS/c15-11-6-7-12-13(9-16-14(12)8-11)10-4-2-1-3-5-10/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTJOQDYZNJBDSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=C2C=CC(=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


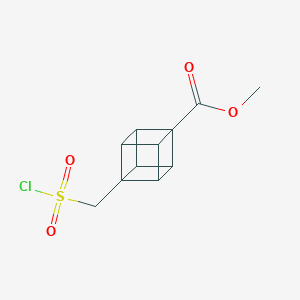


![2-(4-fluorobenzamido)-N-(pyridin-3-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2765522.png)
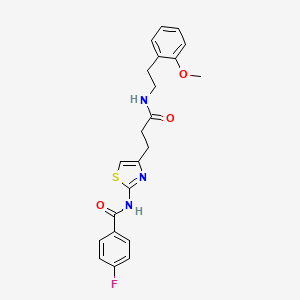
![3-methoxy-1-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2765525.png)
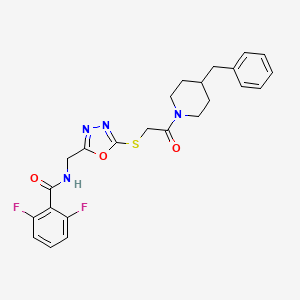
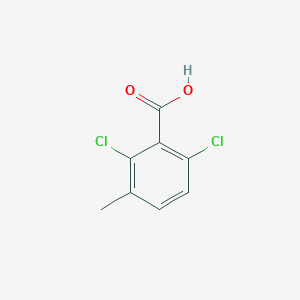
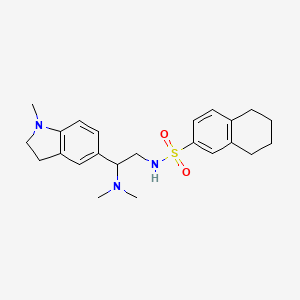

![Ethyl 5-(2-(4-nitrophenyl)acetamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2765535.png)
